6-Fluoro-8-methylimidazo[1,5-a]pyridine
Overview
Description
6-Fluoro-8-methylimidazo[1,5-a]pyridine (6-F8MIP) is a heterocyclic aromatic compound with a unique molecular structure. It is an important research compound in the field of medicinal and organic chemistry due to its various applications in scientific research. 6-F8MIP is used in the synthesis of different drug molecules, as a building block for the synthesis of other heterocyclic compounds, and in the study of its biochemical and physiological effects.
Scientific Research Applications
Bioisosteric Replacements and Medicinal Chemistry
One significant application of fluoro-substituted imidazo[1,5-a]pyridine derivatives is in medicinal chemistry as bioisosteric replacements. For instance, the 8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry has been utilized in the development of allosteric modulators of the GABA(A) receptor, highlighting the compound's potential in designing novel therapeutic agents (Humphries et al., 2006).
Anticancer Activity
Derivatives of fluoro-substituted imidazo[1,5-a]pyridines have shown promising anticancer activities. For example, compounds with modifications on the imidazo[1,5-a]pyridine core have been synthesized and demonstrated antimitotic activity, especially against Non-Small Cell Lung Cancer cell lines. This suggests a potential for these compounds in the development of new anticancer therapies (Galayev et al., 2015).
Fluorescent Materials
Fluoro-substituted imidazo[1,5-a]pyridines have also been explored for their fluorescent properties, making them candidates for biomarker and photochemical sensor applications. The modification of these compounds can significantly influence their luminescent properties, offering a versatile platform for the development of new fluorescent materials (Velázquez-Olvera et al., 2012).
Chemosensors
The ability of fluoro-substituted imidazo[1,5-a]pyridines to act as chemosensors, particularly for ion detection, is another area of interest. For instance, derivatives of these compounds have been employed as chemosensors for fluoride ions, showcasing their utility in chemical analysis and environmental monitoring (Chetia & Iyer, 2008).
properties
IUPAC Name |
6-fluoro-8-methylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6-2-7(9)4-11-5-10-3-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZOBYSXWVJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-methylimidazo[1,5-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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